N-(4-isopropylphenyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide
Overview
Description
N-(4-isopropylphenyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide, also known as SNC-80, is a compound that belongs to the class of opioids. It is a highly selective agonist of the delta-opioid receptor, which is a G protein-coupled receptor that is found in the central nervous system. SNC-80 has been studied extensively due to its potential therapeutic applications in the treatment of pain and addiction.
Mechanism of Action
N-(4-isopropylphenyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide acts as a highly selective agonist of the delta-opioid receptor. When N-(4-isopropylphenyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide binds to the delta-opioid receptor, it activates a signaling pathway that leads to the inhibition of the release of neurotransmitters such as substance P and glutamate. This results in a reduction in pain perception and a decrease in the rewarding effects of drugs of abuse.
Biochemical and Physiological Effects
N-(4-isopropylphenyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide has been shown to have potent analgesic effects in animal models of acute and chronic pain. It has also been shown to reduce the rewarding effects of drugs of abuse such as cocaine and morphine. In addition, N-(4-isopropylphenyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide has been shown to have anti-inflammatory effects in animal models of inflammation.
Advantages and Limitations for Lab Experiments
One advantage of using N-(4-isopropylphenyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide in lab experiments is its highly selective agonist activity at the delta-opioid receptor. This allows for more precise targeting of the receptor and reduces the potential for off-target effects. However, one limitation of using N-(4-isopropylphenyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide in lab experiments is its poor solubility in water, which can make it difficult to administer.
Future Directions
There are several future directions for the study of N-(4-isopropylphenyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide. One potential direction is to investigate its potential as a treatment for drug addiction in humans. Another potential direction is to investigate its potential as a treatment for chronic pain in humans. In addition, further research is needed to understand the mechanism of action of N-(4-isopropylphenyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide at the molecular level.
Scientific Research Applications
N-(4-isopropylphenyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide has been extensively studied for its potential therapeutic applications in the treatment of pain and addiction. It has been shown to have potent analgesic effects in animal models of acute and chronic pain. In addition, N-(4-isopropylphenyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide has been shown to reduce the rewarding effects of drugs of abuse such as cocaine and morphine. This suggests that N-(4-isopropylphenyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide may have potential as a treatment for drug addiction.
properties
IUPAC Name |
1-(benzenesulfonyl)-N-(4-propan-2-ylphenyl)piperidine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3S/c1-16(2)17-8-10-19(11-9-17)22-21(24)18-12-14-23(15-13-18)27(25,26)20-6-4-3-5-7-20/h3-11,16,18H,12-15H2,1-2H3,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXAREPVTLZJDST-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Isopropylphenyl)-1-(phenylsulfonyl)piperidine-4-carboxamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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